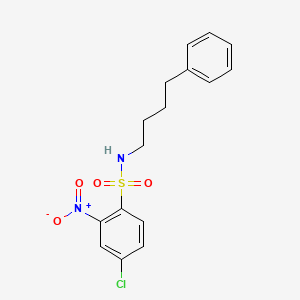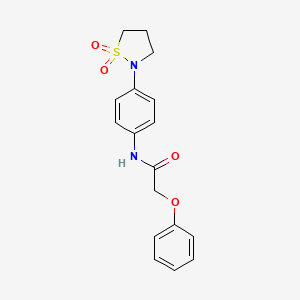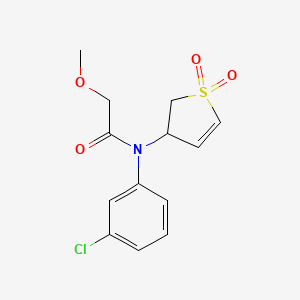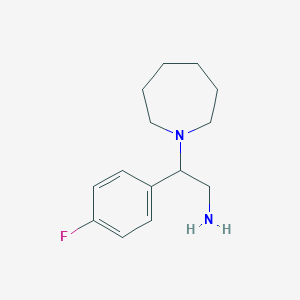
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Chemical Carcinogenesis
Aromatic amines, through their metabolic pathways, can generate hydroxamic acids that subsequently form N,O-sulfonate and N,O-glucuronide conjugates. These sulfonates, being highly labile, can lead to the generation of reactive intermediates crucial in the binding of the parent compound to biomolecules. Studies like those by Mulder and Meerman (1983) have explored methods to decrease sulfation in vivo to favor the formation of more stable glucuronides, highlighting the role of specific inhibitors in understanding sulfation's impact on tumor formation by aromatic amines (Mulder & Meerman, 1983).
Synthesis of Potential Pesticides
The synthesis of novel compounds with potential pesticidal activity, such as derivatives of phenyl tribromomethyl sulfone, illustrates the chemical versatility of related compounds. Borys et al. (2012) reported on the synthesis of these derivatives, starting from halogenated phenyl methyl sulfone or chlorothiophenol, and their potential as novel pesticides (Borys, Korzyński, & Ochal, 2012).
Aminolysis and Elimination Mechanisms
Research into the aminolysis of sulfamate esters in non-aqueous solvents has provided evidence consistent with concerted E2-type mechanisms, offering insight into reaction pathways involving sulfonamides. Studies by Spillane et al. (1996, 2008) contribute to understanding these mechanisms, relevant for designing enzyme inhibitors and studying their interactions with substrates (Spillane et al., 1996); (Spillane, O'Byrne, & McCaw, 2008).
Development of Thermally Stable Polymers
The synthesis of novel polyimides based on flexible diamine, incorporating sulfone, ether, and amide structures, showcases the material science applications of related chemical processes. Mehdipour-Ataei et al. (2004) demonstrated the preparation of these polyimides, emphasizing their thermal stability and potential applications in advanced technologies (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Structural and Electronic Effects in Molecules
The study of molecular structures and the effect of electronic substituent on the properties of 4-aminophenyl (4-substituted phenyl) sulfones by Bertolasi et al. (1993) delves into the structural distortions and spectroscopic parameters influenced by sulfonation. This research offers valuable insights into the electronic effects modulating molecular properties (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-14-9-10-16(15(12-14)19(20)21)24(22,23)18-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,18H,4-5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFYBMNGXUGWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)
![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)



![Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate](/img/structure/B2719281.png)
![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2719295.png)